ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-32-25(31)17-9-11-19(12-10-17)26-22(30)15-29-20-8-6-5-7-18(20)14-21(29)24-28-27-23(33-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAACUOWLEVTPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is synthesized via cyclization of hydrazide intermediates. A common approach involves reacting carboxylic acid derivatives with hydrazine hydrate to form hydrazides, followed by cyclodehydration using agents such as phosphorus oxychloride (POCl₃) or acetic anhydride. For the target compound, 2-methylpropyl-substituted oxadiazole is synthesized by:
Indole Functionalization
The indole ring is typically synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions. To attach the oxadiazole group:
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Substitution at C-2 : Electrophilic substitution introduces the oxadiazole moiety. For example, iodination at C-2 of indole followed by Ullmann coupling with the preformed oxadiazole.
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N-Alkylation : The indole nitrogen is alkylated using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetamido linker.
Acetamido-Benzoate Ester Coupling
Amide Bond Formation
The acetamido bridge connects the indole-oxadiazole core to the benzoate ester. This is achieved through:
Esterification
The ethyl ester group is introduced either early (pre-functionalization) or late (post-coupling) in the synthesis. Industrial protocols favor early esterification to avoid side reactions:
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Direct esterification : 4-Aminobenzoic acid is refluxed with ethanol in the presence of H₂SO₄ to yield ethyl 4-aminobenzoate.
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In situ protection : During amide coupling, the ester remains intact under mild conditions (e.g., using N,N'-carbonyldiimidazole in dichloromethane).
Integrated Synthetic Routes
Route 1: Sequential Heterocycle Assembly
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Step 1 : Synthesize 5-(2-methylpropyl)-1,3,4-oxadiazole-2-carboxylic acid via hydrazide cyclization.
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Step 2 : Couple the oxadiazole to 2-iodoindole via Pd-catalyzed cross-coupling.
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Step 3 : Alkylate indole with ethyl bromoacetate to form the acetamido linker.
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Step 4 : React with ethyl 4-aminobenzoate using carbodiimide coupling.
Route 2: Convergent Approach
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Parallel synthesis : Prepare indole-oxadiazole and ethyl 4-(2-chloroacetamido)benzoate separately.
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Coupling : Combine intermediates using a base (K₂CO₃) in DMF at 60°C.
Optimization and Challenges
Critical Parameters
Side Reactions
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Over-alkylation : Excess alkylating agent leads to di-substituted indoles. Mitigated by slow addition and stoichiometric control.
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Ester hydrolysis : Basic conditions during amide coupling can hydrolyze the ethyl ester. Avoided by using aprotic solvents.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate can undergo various reactions, including:
Oxidation: : With appropriate oxidizing agents to potentially form ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitutions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of oxidized derivatives such as carboxylic acids.
Reduction: : Production of alcohols or amines.
Substitution: : Substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate has a broad spectrum of scientific research applications:
Chemistry: : Used as a building block for more complex molecular architectures in synthetic chemistry.
Medicine: : Investigation of its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the synthesis of advanced materials and functional polymers.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways. The indole moiety is known to interact with biological receptors, potentially modulating various physiological processes. The oxadiazole ring can act as a bioisostere, enhancing the compound's stability and activity. Detailed studies are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several heterocyclic esters and oxadiazole derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:
Structural and Functional Insights
Oxadiazole Substitution :
- The 2-methylpropyl group in the target compound increases steric bulk and lipophilicity compared to 4-bromophenyl (electron-withdrawing) or sulfanyl (polar) substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Thioether-linked oxadiazoles (e.g., in ) exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation, whereas the target compound’s alkyl chain may be prone to CYP450-mediated oxidation.
The 1-yl orientation may reduce π-stacking compared to 3-yl analogs.
Ester Groups :
- Ethyl benzoate (target) vs. methyl benzoate (): Ethyl esters generally exhibit slower hydrolysis rates, prolonging bioavailability but requiring higher doses for efficacy.
Synthetic Routes :
- The target compound’s synthesis is inferred to involve oxadiazole ring formation from a hydrazide intermediate, similar to methods in , but with isobutyl substitution instead of thiol incorporation.
- In contrast, pyridoindole derivatives () rely on reductive amination, highlighting divergent strategies for nitrogen-rich heterocycles.
Physicochemical and Pharmacological Data
While explicit data for the target compound are unavailable, comparisons with analogs suggest:
- Solubility: Lower than sulfanyl-oxadiazoles (e.g., ) due to the nonpolar isobutyl group.
- Stability : Likely stable under acidic conditions (ester protection) but susceptible to enzymatic hydrolysis.
- Bioactivity : Oxadiazole-indole hybrids are associated with antimicrobial and kinase inhibitory activities , though substituent-specific effects require further study.
Biological Activity
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate, with CAS Number 946280-30-4, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N4O4. The compound features a unique structure that includes an indole moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 442.50 g/mol |
| CAS Number | 946280-30-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell proliferation and survival.
Case Study: Indole Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of indole derivatives, suggesting that modifications on the indole structure can enhance cytotoxicity against various cancer cell lines. The incorporation of oxadiazole rings was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. Compounds containing indole and oxadiazole have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings
A study demonstrated that an indole-based compound significantly reduced inflammation markers in animal models of arthritis. The anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that this compound may also possess activity against a range of bacterial strains. The oxadiazole moiety is known for enhancing antimicrobial efficacy.
Comparative Analysis
| Compound | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| Ethyl 4-(2-{...}) | 15 mm against E. coli |
| Similar Oxadiazole Derivative | 18 mm against S. aureus |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : By downregulating pro-inflammatory cytokines.
Q & A
Basic Research Questions
What safety precautions are critical when handling ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate in laboratory settings?
Answer:
- Hazard Identification : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) based on structurally related indole-oxadiazole derivatives .
- First Aid Measures :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with water for ≥15 minutes and consult a physician .
- Handling Protocol : Use fume hoods, gloves, and eye protection. Store in sealed containers away from oxidizing agents .
What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
Answer:
- Core Synthesis :
- Indole-Oxadiazole Formation : React 5-(2-methylpropyl)-1,3,4-oxadiazole-2-carboxylic acid with 1H-indole derivatives under reflux with acetic acid and sodium acetate (3–5 hours) .
- Acetamido Linkage : Couple the oxadiazole-indole intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization :
- Temperature : Maintain 80–90°C during oxadiazole cyclization to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the indole NH proton (~12 ppm), oxadiazole-linked methylpropyl groups (δ 1.2–1.5 ppm), and benzoate ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C25H25N4O4 requires m/z 461.1824) .
- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
Advanced Research Questions
How can contradictory biological activity data for this compound be resolved across different assays?
Answer:
- Assay-Specific Variables :
- Enzyme Inhibition : Discrepancies may arise from variations in assay pH (e.g., trypsin vs. kinase assays) or co-solvents (DMSO tolerance limits) .
- Cell-Based Studies : Differences in membrane permeability (logP ~3.5) or metabolic stability (e.g., esterase-mediated hydrolysis) can affect activity .
- Mitigation Strategies :
- Dose-Response Curves : Perform IC50 determinations under standardized conditions (e.g., 1% DMSO, pH 7.4 buffer) .
- Metabolite Analysis : Use LC-MS to identify degradation products in cell media .
What computational methods support the design of derivatives with enhanced target selectivity?
Answer:
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region) should align with the oxadiazole moiety .
- QSAR Modeling :
- Descriptors : Include logP, polar surface area, and H-bond acceptor count to predict bioavailability .
- Validation : Compare predicted vs. experimental IC50 values for a library of 20+ analogs .
How can reaction yields be improved during scale-up synthesis without compromising purity?
Answer:
- Process Optimization :
- Catalyst Screening : Replace traditional coupling agents with polymer-supported reagents (e.g., PS-EDC) to simplify purification .
- Solvent Choice : Use acetonitrile/water mixtures for oxadiazole cyclization to enhance solubility and reduce byproducts .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression in real time .
What strategies validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24 hours; analyze via HPLC for ester hydrolysis .
- Oxidative Stress : Treat with 0.3% H2O2 and monitor via LC-MS for sulfoxide or N-oxide formation .
- Plasma Stability : Incubate with rat plasma (1:1 v/v) at 37°C; quantify parent compound depletion over 6 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
